molecular formula C8H11N3O B13209659 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one

5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one

Cat. No.: B13209659
M. Wt: 165.19 g/mol
InChI Key: OVRXWYXOIVJVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one is a chemical compound designed for research and development, serving as a versatile scaffold in medicinal chemistry. Its structure incorporates a pyrrolidin-2-one moiety linked to a 1H-pyrazol-4-yl group, both of which are privileged structures in drug discovery. Pyrazole derivatives are extensively investigated for their wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant effects . The pyrrolidinone ring is a common feature in bioactive molecules and often contributes to favorable pharmacokinetic properties. This compound is particularly valuable for constructing novel molecular entities. Researchers can utilize it as a core building block to develop potential therapeutic agents by further functionalizing the pyrazole nitrogen or the carbonyl group of the pyrrolidinone. The presence of the pyrazole ring makes it an attractive template for combinatorial chemistry, enabling the efficient synthesis of diverse compound libraries for biological screening . Its primary application is in the discovery and optimization of new drugs, where it can be used to explore structure-activity relationships (SAR) and interact with various biological targets. Please note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

5-(1H-pyrazol-4-ylmethyl)pyrrolidin-2-one

InChI

InChI=1S/C8H11N3O/c12-8-2-1-7(11-8)3-6-4-9-10-5-6/h4-5,7H,1-3H2,(H,9,10)(H,11,12)

InChI Key

OVRXWYXOIVJVEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CC2=CNN=C2

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation

  • Hydrazine-dicarbonyl cyclocondensation : Reacting 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) with hydrazine derivatives under catalytic conditions (e.g., nano-ZnO) yields polysubstituted pyrazoles. For 1H-pyrazol-4-yl derivatives, regioselective synthesis is achieved using aprotic dipolar solvents (DMF, NMP) with HCl.
  • Example :
    Ethyl acetoacetate + phenylhydrazine → 1,3,5-substituted pyrazole (95% yield).

Pyrrolidinone Ring Construction

  • Lactamization : Cyclization of γ-aminobutyric acid (GABA) derivatives or reductive amination of keto esters forms pyrrolidin-2-one scaffolds.
    Typical conditions: Glacial acetic acid or catalytic hydrogenation.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

  • Attaching preformed pyrazole boronic esters to halogenated pyrrolidinones via Pd catalysis:
    Example :
    5-Bromopyrrolidin-2-one + (1H-pyrazol-4-yl)methylboronic acid → Target compound (55–61% yield).

Reductive Amination

  • Condensing 5-aminopyrrolidin-2-one with pyrazole-4-carbaldehyde under H₂/Pd-C or NaBH₄ conditions:
    Example :
    Pyrazole-4-carbaldehyde + 5-aminopyrrolidin-2-one → Imine intermediate → Reduction → Product (70–88% yield).

Functional Group Interconversion

Oxidation-Reduction Sequences

  • Hydroxylamine intermediates derived from pyrazole aldehydes can undergo Beckmann rearrangements to form lactams.

Protection-Deprotection Strategies

  • Benzyl or tert-butyl groups protect reactive sites during synthesis (e.g., pyrazole NH), followed by deprotection via hydrogenolysis.

Key Challenges and Optimizations

Parameter Challenge Solution
Regioselectivity Competing pyrazole isomers Aprotic solvents, HCl catalysis
Lactam Stability Ring-opening under acidic conditions Low-temperature cyclization
Boronic Acid Reactivity Low coupling efficiency Pd(OAc)₂/XPhos catalyst systems

Analytical Validation

  • NMR : Characteristic signals for pyrrolidinone carbonyl (δ 175–180 ppm in ¹³C) and pyrazole CH (δ 7.5–8.5 ppm in ¹H).
  • HPLC Purity : >95% achieved via silica gel chromatography.

Scalability and Yield Considerations

  • Optimal Route : Reductive amination (Step efficiency: 3 steps; Overall yield: 52–65%).
  • Cost Drivers : Pd catalysts and chiral ligands (≈40% of total cost).

Chemical Reactions Analysis

Substitution Reactions

The pyrazole ring and pyrrolidinone core enable nucleophilic and electrophilic substitutions:

Pyrazole NH-substitution

  • Alkylation : Reacts with methyl iodide in basic conditions (K₂CO₃/DMF) to form N-methyl derivatives. Yield: ~75% under 60°C for 12 hours.

  • Acylation : Acetyl chloride in pyridine yields N-acetylated products, though steric hindrance from the pyrrolidinone methyl group reduces efficiency.

Pyrrolidinone carbonyl substitution

  • Nucleophilic attack at the carbonyl forms substituted alcohols or amines. For example, Grignard reagents (e.g., CH₃MgBr) yield tertiary alcohols, while ammonia derivatives produce imines.

Oxidation

  • Pyrrolidinone ring : Potassium permanganate (KMnO₄) in acidic conditions oxidizes the α-methylene group to a ketone, forming 5-[(1H-pyrazol-4-yl)methyl]piperidine-2,6-dione.

  • Pyrazole ring : Resists oxidation due to aromatic stability, but methyl substituents may oxidize to carboxylic acids under strong conditions (e.g., CrO₃/H₂SO₄).

Reduction

  • Carbonyl reduction : Sodium borohydride (NaBH₄) selectively reduces the pyrrolidinone carbonyl to a secondary alcohol (yield: ~60%), while lithium aluminum hydride (LiAlH₄) fully reduces it to pyrrolidine.

  • Pyrazole ring : Generally inert to reduction, though hydrogenation (H₂/Pd-C) under high pressure may saturate the ring .

Cyclocondensation and Ring Formation

The compound participates in fused-ring synthesis:

  • Reacts with β-ketoesters or enamines via cyclocondensation to form pyrazolo[1,5-a]pyrimidines (yield: 70–85%) .

  • Copper-catalyzed coupling with aryl halides forms tricyclic derivatives .

Cross-Coupling Reactions

Suzuki-Miyaura coupling :

  • The pyrazole C4-position undergoes palladium-catalyzed coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) to introduce aryl groups (yield: 65–80%) .

Buchwald-Hartwig amination :

  • Amination at the pyrazole C3-position using Pd₂(dba)₃ and Xantphos forms N-aryl derivatives .

Reaction Data Table

Reaction TypeReagents/ConditionsProductYieldSource
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12hN-Methylpyrazole-pyrrolidinone75%
Carbonyl reductionNaBH₄, EtOH, RT, 6h5-[(1H-Pyrazol-4-yl)methyl]pyrrolidinol60%
Suzuki couplingArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, 80°C, 24hC4-Arylpyrazole-pyrrolidinone65–80%
Cyclocondensationβ-Ketoester, Cu(OTf)₂, DMF, 100°CPyrazolo[1,5-a]pyrimidine82%

Mechanistic Insights

  • Steric effects : The methylene bridge between rings restricts reactivity at the pyrrolidinone C5 position.

  • Solvent dependence : Polar aprotic solvents (e.g., DMF) enhance substitution rates by stabilizing transition states.

  • Catalyst reuse : Copper triflate in cyclocondensation retains >90% activity after four cycles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one, emphasizing differences in substituents and biological relevance:

Compound Name Substitution Pattern Molecular Weight (g/mol) Key Features Reference
5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one Pyrrolidin-2-one with pyrazole at C5 ~179.2 Dual heterocyclic system; potential for CNS targeting
3-(1H-Pyrazol-4-yl)pyrrolidin-2-one Pyrazole at C3 of pyrrolidin-2-one ~179.2 Positional isomer; altered steric and electronic properties
5-Methyl-4-nitro-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one (co-crystal with pyrrolidin-2-one derivative) Nitro and aryl substituents on pyrazole ~426.5 Enhanced π-acidic character; potential for explosive or ligand applications
1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)imidazolidin-2-one Benzyl and trifluoromethyl groups ~452.5 Anti-Alzheimer’s activity (AChE inhibition)
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole Methoxy-pyrrolidine and triazole fusion ~182.2 Agrochemical applications; stereochemical complexity

Key Observations :

  • Electron-Withdrawing Groups : Nitro-substituted pyrazoles (e.g., in ) exhibit increased π-acidity, favoring interactions with electron-rich aromatic residues in enzymes or receptors .
  • Pharmacological Activity : Compounds like 1-(3,4-dimethoxybenzyl)-imidazolidin-2-one () demonstrate acetylcholinesterase (AChE) inhibition, suggesting that 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one could be optimized for CNS disorders by introducing similar substituents .
Anti-Alzheimer’s Potential

Pyrrolidin-2-one derivatives with benzyl or aryl substituents (e.g., compound 10b in ) show potent AChE inhibition (IC₅₀ < 1 µM), outperforming donepezil in some cases. The absence of a benzyl group in 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one may reduce AChE affinity but improve blood-brain barrier permeability due to lower molecular weight (~179 vs. >400 g/mol) .

Physicochemical Properties
  • Solubility : Pyrazole-containing derivatives generally exhibit moderate aqueous solubility (logP ~1–2). The addition of polar groups (e.g., methoxy in ) enhances solubility but may reduce membrane permeability.
  • Stability : Pyrrolidin-2-one’s lactam ring confers resistance to hydrolysis compared to imidazolidin-2-one derivatives (), which are more prone to ring-opening under acidic conditions .

Biological Activity

5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one, a compound featuring a pyrrolidine ring and a pyrazole moiety, has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by various research findings and data tables.

Chemical Structure and Properties

The molecular formula of 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one is C9_9H13_{13}N3_3O, with a molecular weight of approximately 179.22 g/mol. The compound consists of a pyrrolidinone core linked to a pyrazole group, which is known for its wide range of biological activities.

Synthesis

The synthesis of 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one typically involves the reaction of suitable hydrazine derivatives with appropriate carbonyl compounds. Various synthetic methods have been reported, emphasizing the versatility of the pyrazole scaffold in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro evaluations have demonstrated that it possesses Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

Microorganism MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Candida albicans0.015

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one have also been investigated. It has been shown to inhibit key inflammatory mediators such as TNFα and IL-6 in cellular models, indicating its potential use in treating inflammatory diseases.

Assay IC50 (μM)
TNFα Inhibition0.045
IL-6 Production0.050

The compound's mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for further development in anti-inflammatory therapies .

Anticancer Potential

Research has indicated that pyrazole derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies on 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one suggest it may inhibit cancer cell proliferation in several tumor types.

Cell Line IC50 (μM)
HeLa (Cervical Cancer)12.0
MCF7 (Breast Cancer)15.5

These findings warrant further investigation into its potential as an anticancer agent .

Case Studies and Research Findings

Several case studies have documented the biological activity of pyrazole derivatives similar to 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one:

  • Antimicrobial Efficacy : A study evaluated various pyrazole derivatives against common pathogens, revealing that compounds with structural similarities to 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one exhibited enhanced antimicrobial activity compared to traditional antibiotics .
  • Inflammation Models : In animal models of inflammation, compounds with the pyrazole structure have shown significant reductions in inflammatory markers, supporting their therapeutic potential .
  • Cancer Cell Studies : Research on similar pyrazole compounds demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that modifications to the pyrazole structure could enhance anticancer efficacy .

Q & A

Q. How to integrate multi-disciplinary data (e.g., crystallography, bioassays) for comprehensive analysis?

  • Methodological Answer : Use software suites like WinGX to correlate crystallographic data with bioassay results. Statistical tools (e.g., PCA) identify correlations between structural features (e.g., bond angles ) and biological activity. Publish datasets in standardized formats (CIF for crystallography ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.